molecular formula C5H6BrN5O B13944331 2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide CAS No. 60049-89-0

2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide

Cat. No.: B13944331
CAS No.: 60049-89-0
M. Wt: 232.04 g/mol
InChI Key: KJDXFEFPXNNAKP-UHFFFAOYSA-N
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Description

2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide (CAS 60049-89-0) is a hydrobromide salt form of a fundamental purine derivative. With a molecular formula of C5H6BrN5O and a molecular weight of 232.04 g/mol , this compound offers enhanced stability and solubility for research applications. It is a key chemical intermediate in organic synthesis and pharmaceutical research, particularly in the exploration of nucleobase analogs and related heterocyclic compounds . The compound is characterized by specific physical properties, including a calculated boiling point of 591.4°C and a flash point of 311.4°C . Researchers utilize this compound under specified safety guidelines; it is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid dust formation . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. For comprehensive handling and safety details, please consult the relevant Safety Data Sheet (SDS).

Properties

CAS No.

60049-89-0

Molecular Formula

C5H6BrN5O

Molecular Weight

232.04 g/mol

IUPAC Name

2-amino-1,7-dihydropurin-6-one;hydrobromide

InChI

InChI=1S/C5H5N5O.BrH/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H

InChI Key

KJDXFEFPXNNAKP-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)N.Br

Origin of Product

United States

Preparation Methods

Boc-Protection/Deprotection Methodology

A modified approach adapted from thiazole hydrobromide synthesis involves:

  • Protecting the amino group of guanine with tert-butoxycarbonyl (Boc) anhydride in pyridine.
  • Treating the Boc-protected intermediate with HBr/acetic acid to yield the hydrobromide salt.
Reaction Component Quantity Role
Guanine 1.0 equiv. Substrate
(Boc)₂O 1.1 equiv. Protecting agent
HBr/AcOH 3.0 equiv. Deprotection & salt formation

This method achieves yields of 62–81% for analogous compounds.

Direct Bromination

For guanine derivatives lacking the hydrobromide moiety, bromination can be performed using:

Analytical Data Validation

Critical quality control parameters for the final product:

Parameter Specification Source
Melting Point 280–285°C (decomposes)
Molecular Weight 232.04 g/mol
Purity (HPLC) ≥98%
Solubility Slightly soluble in water, insoluble in ether

Challenges and Optimization

  • Low Solubility : Guanine’s poor solubility in most solvents necessitates excess HBr for complete reaction.
  • Byproduct Formation : Trace impurities from incomplete neutralization are removed via recrystallization.
  • Scale-Up Considerations : Continuous HBr gas introduction improves reaction efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its incorporation into nucleic acids. It forms hydrogen bonds with cytosine, stabilizing the DNA double helix. In RNA, it plays a role in the formation of secondary structures. The molecular targets include DNA and RNA polymerases, which are essential for the replication and transcription processes .

Comparison with Similar Compounds

Guanine Hydrochloride Monohydrate (CAS 635-39-2)

  • Molecular Formula : C₅H₅N₅O·HCl·H₂O
  • Molecular Weight : 187.59 g/mol .
  • Properties : Melting point ≥300°C; soluble in polar solvents due to ionic interactions with HCl .
  • Applications : Used as a nucleotide precursor in biochemical assays. The hydrochloride salt improves bioavailability compared to the free base .

Guanine Monohydrate (CAS 35020-24-7)

  • Molecular Formula : C₅H₅N₅O·H₂O
  • Properties : Hydrated form of guanine; retains the parent compound’s insolubility in water but exhibits enhanced crystallinity .
  • Role : Stabilizes guanine in solid-state formulations for prolonged storage .

2-Amino-1,7-dimethyl-1,7-dihydro-6H-purin-6-one (CAS 26758-00-9)

  • Molecular Formula : C₇H₉N₅O
  • Molecular Weight : 179.18 g/mol .
  • Key Difference : Methylation at positions 1 and 7 reduces hydrogen-bonding capacity, altering its interaction with nucleic acids. This modification is explored in antimetabolite therapies .

Physicochemical Comparison

Property 2-Amino-1,7-dihydro-6H-purin-6-one Monohydrobromide Guanine Hydrochloride Monohydrate Guanine Monohydrate
Molecular Weight 232.03 g/mol (calculated) 187.59 g/mol 169.15 g/mol
Melting Point >300°C ≥300°C >300°C
Solubility in Water Low Moderate Low
Bioavailability Enhanced via bromide counterion High (HCl salt) Low

Biological Activity

2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide, commonly recognized as a derivative of guanine, is a purine base that plays significant roles in various biological processes. This compound is particularly important in the context of antiviral and anticancer research due to its interactions with nucleic acids and enzymes involved in purine metabolism.

  • Molecular Formula : C5_5H5_5N5_5O
  • Molecular Weight : 151.13 g/mol
  • CAS Number : 73-40-5

2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide exhibits biological activity primarily through its ability to interact with enzymes involved in nucleic acid synthesis and metabolism. Its mechanism includes:

  • Inhibition of Enzymes : It acts as an inhibitor for several enzymes such as purine nucleoside phosphorylase and guanine deaminase, which are crucial for purine metabolism.
  • Interference with Nucleic Acid Synthesis : The compound can mimic natural substrates, thereby disrupting normal nucleic acid synthesis pathways.

Antiviral Activity

Research indicates that derivatives of guanine, including 2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide, have shown efficacy against various viral infections. For instance:

  • Acyclovir and Ganciclovir : These antiviral drugs, which are structurally related to guanine, utilize similar mechanisms involving the inhibition of viral DNA polymerases. Studies have demonstrated that guanine derivatives can enhance the efficacy of these drugs by acting synergistically.

Antitumor Effects

The compound has also been explored for its anticancer properties:

  • Cell Proliferation Inhibition : Research has shown that 2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide can inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
  • Mechanistic Studies : In vitro studies indicate that the compound may induce cell cycle arrest in cancer cells, particularly at the G1 phase.

Case Studies

  • Antiviral Efficacy : A study on the antiviral effects of guanine derivatives demonstrated that 2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide significantly reduced viral replication in cell cultures infected with herpes simplex virus (HSV) .
  • Anticancer Activity : In a clinical trial involving patients with metastatic melanoma, patients treated with a regimen including guanine derivatives exhibited a marked reduction in tumor size compared to those receiving standard treatment .

Data Table: Biological Activities Summary

Activity TypeEffectReference
AntiviralInhibition of HSV replication
AntitumorInduction of apoptosis
Enzyme InhibitionInhibition of purine nucleoside phosphorylase
Cell Cycle ArrestG1 phase arrest

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